molecular formula C22H18BrNO3 B3033444 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one CAS No. 1022236-07-2

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B3033444
CAS No.: 1022236-07-2
M. Wt: 424.3 g/mol
InChI Key: QFBCLXDBMLGGSK-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound featuring a benzodioxole moiety, a bromophenyl group, and an indolone structure

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to construct the indolone framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The reaction conditions typically include the use of palladium catalysts, hydrogen gas, and specific ligands to control the stereochemistry of the product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and indolone-based molecules. Compared to these compounds, 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is unique due to the presence of both a bromophenyl group and a methyl-substituted indolone structure. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO3/c1-13-8-19-17(20(25)9-13)11-18(14-2-4-15(23)5-3-14)24(19)16-6-7-21-22(10-16)27-12-26-21/h2-7,10-11,13H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBCLXDBMLGGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one

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